Methyl 4-(piperidin-4-yl)oxane-4-carboxylate
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Overview
Description
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate is a chemical compound with the molecular formula C12H21NO3. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure, which includes a piperidine ring and an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate typically involves the reaction of piperidine with oxane-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The esterification reaction between the carboxylic acid and methanol results in the formation of the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxane ring provides structural stability and influences the compound’s binding affinity. These interactions can affect biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(piperidin-4-yl)tetrahydro-2H-pyran-4-carboxylate
- Methyl 4-(piperidin-4-yl)cyclohexane-4-carboxylate
Uniqueness
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate is unique due to its combination of a piperidine ring and an oxane ring. This structure provides distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers a balance of stability and reactivity, which is advantageous in synthetic and industrial processes.
Biological Activity
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
This compound has the following chemical properties:
- Molecular Formula : C15H28N2O
- Molecular Weight : 284.39 g/mol
- CAS Number : 845305-83-1
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It is believed to modulate metabolic pathways by binding to specific molecular targets, potentially inhibiting enzyme activity through competitive inhibition. This characteristic makes it a candidate for therapeutic applications, particularly in areas like anti-inflammatory and antimicrobial treatments.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism involves disrupting bacterial cell wall synthesis or function .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This property could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of this compound against various pathogens.
- Method : Disc diffusion method was employed against Gram-positive and Gram-negative bacteria.
- Results : The compound showed significant inhibition zones against E. coli and Staphylococcus aureus, indicating strong antimicrobial activity.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory potential in a murine model.
- Method : Mice were treated with the compound prior to inducing inflammation via carrageenan injection.
- Results : The treated group exhibited reduced paw edema compared to controls, suggesting effective anti-inflammatory action.
Table 1: Biological Activity Summary
Mechanism | Description |
---|---|
Enzyme Inhibition | Competes with substrate at active sites |
Cytokine Modulation | Reduces levels of TNF-alpha and IL-6 |
Properties
Molecular Formula |
C12H21NO3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
methyl 4-piperidin-4-yloxane-4-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10/h10,13H,2-9H2,1H3 |
InChI Key |
YGBKQLYPKMMZJM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2CCNCC2 |
Origin of Product |
United States |
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